molecular formula C11H10N4O2S B1303744 2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid CAS No. 510764-59-7

2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid

Cat. No.: B1303744
CAS No.: 510764-59-7
M. Wt: 262.29 g/mol
InChI Key: AQXOMXLPRDVPIC-UHFFFAOYSA-N
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Description

Safety and Hazards

The safety and hazards associated with “2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid” are not explicitly mentioned in the sources I found. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Preparation Methods

The synthetic routes and reaction conditions for WAY-310507 are not extensively documented in publicly available sources. it is typically synthesized in research laboratories under controlled conditions. The compound is stored as a powder at -20°C for up to three years or at 4°C for up to two years . In solution, it is stable at -80°C for six months or at -20°C for one month .

Chemical Reactions Analysis

WAY-310507 undergoes various chemical reactions, including oxidation, reduction, and substitution the compound’s stability and solubility in dimethyl sulfoxide (DMSO) suggest that it can be used in a variety of chemical environments .

Mechanism of Action

WAY-310507 exerts its effects by inhibiting shikimate kinase, an enzyme involved in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids, which are essential for the growth and survival of Mycobacterium tuberculosis. By inhibiting this enzyme, WAY-310507 disrupts the production of these amino acids, thereby inhibiting bacterial growth .

Properties

IUPAC Name

2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-6(9(16)17)18-11-14-13-10-12-7-4-2-3-5-8(7)15(10)11/h2-6H,1H3,(H,12,13)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXOMXLPRDVPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NNC2=NC3=CC=CC=C3N21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166112
Record name Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510764-59-7
Record name Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510764-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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